molecular formula C22H22F3N5O2S B2706766 5-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole CAS No. 2319874-19-4

5-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole

Cat. No.: B2706766
CAS No.: 2319874-19-4
M. Wt: 477.51
InChI Key: MPTFCZQNTYVVOS-UHFFFAOYSA-N
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Description

The compound 5-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole is a complex organic molecule that features a combination of azetidine, piperazine, and methanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the azetidine and piperazine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in controlled environments to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole: can be compared with other azetidine and piperazine derivatives.

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of This compound lies in its ability to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

[1-(5-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N5O2S/c1-32-16-3-4-18-17(10-16)27-21(33-18)30-12-14(13-30)20(31)29-8-6-28(7-9-29)19-5-2-15(11-26-19)22(23,24)25/h2-5,10-11,14H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTFCZQNTYVVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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